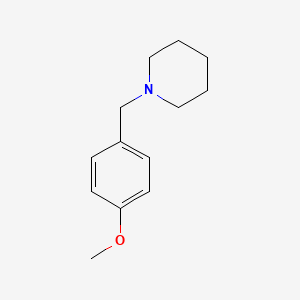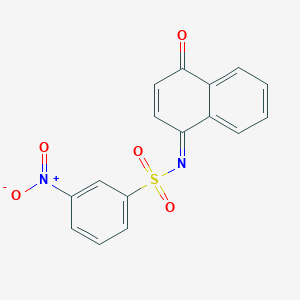
2,2,2-trichloro-N-(2-oxo-2H-chromen-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-trichloro-N-(2-oxo-2H-chromen-6-yl)acetamide, also known as TCCA, is a chemical compound that has been widely used in scientific research for its unique properties. TCCA is a derivative of coumarin, a natural compound found in many plants, and has been synthesized using various methods.
作用機序
The mechanism of action of 2,2,2-trichloro-N-(2-oxo-2H-chromen-6-yl)acetamide is not fully understood, but it is believed to involve the formation of a complex with metal ions, which leads to the generation of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause oxidative damage to cellular components, such as DNA, proteins, and lipids. This oxidative damage can lead to cell death and has been implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.
Biochemical and Physiological Effects
2,2,2-trichloro-N-(2-oxo-2H-chromen-6-yl)acetamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of the immune response. 2,2,2-trichloro-N-(2-oxo-2H-chromen-6-yl)acetamide has also been shown to have antioxidant properties, which can protect cells from oxidative damage. However, 2,2,2-trichloro-N-(2-oxo-2H-chromen-6-yl)acetamide has been shown to be toxic to some cells, and its effects may depend on the concentration and duration of exposure.
実験室実験の利点と制限
2,2,2-trichloro-N-(2-oxo-2H-chromen-6-yl)acetamide has several advantages for lab experiments, including its fluorescent properties, which make it a useful tool for the detection of metal ions in biological systems. 2,2,2-trichloro-N-(2-oxo-2H-chromen-6-yl)acetamide is also relatively easy to synthesize and has been used as a reagent for the synthesis of other compounds. However, 2,2,2-trichloro-N-(2-oxo-2H-chromen-6-yl)acetamide has some limitations, including its potential toxicity to cells and the need for careful handling and disposal.
将来の方向性
There are several future directions for the use of 2,2,2-trichloro-N-(2-oxo-2H-chromen-6-yl)acetamide in scientific research, including the development of new fluorescent probes for the detection of metal ions, the synthesis of new coumarin derivatives and heterocyclic compounds, and the exploration of 2,2,2-trichloro-N-(2-oxo-2H-chromen-6-yl)acetamide as a potential therapeutic agent for the treatment of diseases, such as cancer and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of 2,2,2-trichloro-N-(2-oxo-2H-chromen-6-yl)acetamide and its potential applications in various fields of science.
Conclusion
In conclusion, 2,2,2-trichloro-N-(2-oxo-2H-chromen-6-yl)acetamide is a unique chemical compound that has been widely used in scientific research for its fluorescent properties, reactivity with metal ions, and potential therapeutic applications. 2,2,2-trichloro-N-(2-oxo-2H-chromen-6-yl)acetamide has been synthesized using various methods and has been shown to have various biochemical and physiological effects. While 2,2,2-trichloro-N-(2-oxo-2H-chromen-6-yl)acetamide has some limitations, its potential applications in scientific research are vast, and further research is needed to fully explore its properties and potential.
合成法
2,2,2-trichloro-N-(2-oxo-2H-chromen-6-yl)acetamide can be synthesized using different methods, including the reaction of 2-hydroxyacetophenone with trichloroacetyl chloride in the presence of a base, such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to form 2,2,2-trichloro-N-(2-oxo-2H-chromen-6-yl)acetamide. Another method involves the reaction of 2-hydroxyacetophenone with trichloroacetic anhydride in the presence of a base, such as pyridine, followed by treatment with hydroxylamine hydrochloride to form 2,2,2-trichloro-N-(2-oxo-2H-chromen-6-yl)acetamide.
科学的研究の応用
2,2,2-trichloro-N-(2-oxo-2H-chromen-6-yl)acetamide has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological systems. 2,2,2-trichloro-N-(2-oxo-2H-chromen-6-yl)acetamide has also been used as a reagent for the synthesis of other compounds, such as coumarin derivatives and heterocyclic compounds. In addition, 2,2,2-trichloro-N-(2-oxo-2H-chromen-6-yl)acetamide has been used as a catalyst in organic reactions, such as the oxidation of alcohols to aldehydes and ketones.
特性
IUPAC Name |
2,2,2-trichloro-N-(2-oxochromen-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl3NO3/c12-11(13,14)10(17)15-7-2-3-8-6(5-7)1-4-9(16)18-8/h1-5H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWJQGYAOMVZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![benzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5750630.png)
![2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B5750636.png)




![7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5750667.png)
![1-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5750672.png)
![N-[4-(diethylamino)benzylidene]-2-phenylethanesulfonamide](/img/structure/B5750674.png)
![1-(5-methyl-2-furoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5750682.png)
